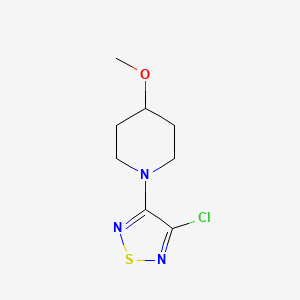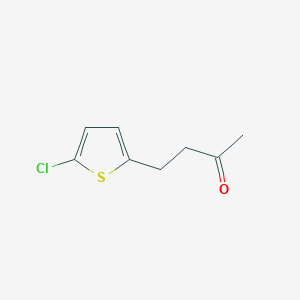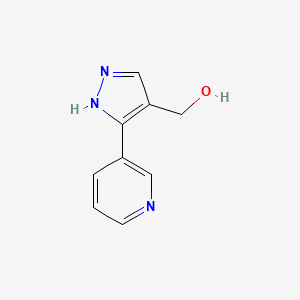
3-Chloro-4-(4-methoxypiperidin-1-yl)-1,2,5-thiadiazole
Overview
Description
3-Chloro-4-(4-methoxypiperidin-1-yl)-1,2,5-thiadiazole, also known as 3C4MTPT, is an organic compound that has been studied for its potential applications in scientific research and lab experiments. It is an aromatic compound, which is a type of molecule that has a ring-shaped structure and is composed of alternating double and single bonds. 3C4MTPT has been used in a variety of research applications, including as a reagent in organic synthesis and as a ligand for transition metal catalysts. It has also been studied for its biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments.
Scientific Research Applications
Antimicrobial Activity
Compounds containing the 4-methoxypiperidin-1-yl group have been synthesized and shown to exhibit significant antibacterial and antifungal activity . This suggests that 3-Chloro-4-(4-methoxypiperidin-1-yl)-1,2,5-thiadiazole could potentially be used in the development of new antimicrobial agents. The structure-activity relationship (SAR) studies, particularly docking studies with oxidoreductase proteins, could provide insights into the design of more potent derivatives.
Anti-inflammatory Properties
The piperazine and piperidine moieties are known to contribute to anti-inflammatory properties in various compounds . As such, the methoxypiperidinyl group in the thiadiazole compound may confer anti-inflammatory benefits, making it a candidate for the development of new anti-inflammatory drugs.
Antidiabetic Effects
Imidazole and its derivatives, which share structural similarities with thiadiazoles, have shown antidiabetic activities . This opens up the possibility for 3-Chloro-4-(4-methoxypiperidin-1-yl)-1,2,5-thiadiazole to be explored as a scaffold for antidiabetic drug development.
Suzuki–Miyaura Coupling Reactions
The thiadiazole compound could potentially be used in Suzuki–Miyaura coupling reactions as a boron reagent or a ligand for palladium catalysts due to its stable and functional group tolerant nature . This application is particularly relevant in the field of synthetic organic chemistry.
properties
IUPAC Name |
3-chloro-4-(4-methoxypiperidin-1-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3OS/c1-13-6-2-4-12(5-3-6)8-7(9)10-14-11-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPQBLVHQCRASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NSN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(4-methoxypiperidin-1-yl)-1,2,5-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1-(Oxolane-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1486550.png)






![6-[3-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1486559.png)
![2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1486560.png)

